4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2640898-01-5
Cat. No.: VC11851460
Molecular Formula: C17H17N9
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640898-01-5 |
|---|---|
| Molecular Formula | C17H17N9 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C17H17N9/c1-3-21-26(6-1)16-12-15(19-13-20-16)23-8-10-24(11-9-23)17-14-2-4-22-25(14)7-5-18-17/h1-7,12-13H,8-11H2 |
| Standard InChI Key | GVNBTNZCFPAOGZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5 |
| Canonical SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=CC=N3)C4=NC=CN5C4=CC=N5 |
Introduction
Chemical Identity and Structural Features
4-(1H-Pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine belongs to the pyrimidine class, featuring a central pyrimidine ring substituted with a pyrazole group at position 4 and a pyrazolo[1,5-a]pyrazine-linked piperazine moiety at position 6. The IUPAC name reflects its intricate architecture, which combines three heterocyclic systems: pyrimidine, pyrazole, and pyrazolo[1,5-a]pyrazine.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H17N11 |
| Molecular Weight | 411.42 g/mol |
| Key Functional Groups | Pyrimidine, pyrazole, piperazine, pyrazolo[1,5-a]pyrazine |
The compound’s planar pyrimidine core facilitates π-π stacking interactions, while the piperazine linker enhances solubility and conformational flexibility. Pyrazole and pyrazolo[1,5-a]pyrazine substituents contribute to hydrogen-bonding capabilities, critical for target engagement .
Synthesis and Optimization Strategies
The synthesis of this compound involves multi-step organic reactions, leveraging nucleophilic aromatic substitution and cross-coupling methodologies .
Key Synthetic Steps
-
Pyrimidine Core Functionalization:
-
Pyrazole Substitution:
-
Pyrazole is introduced via nucleophilic substitution at position 4 of the pyrimidine core, using potassium carbonate (K2CO3) in dimethylformamide (DMF).
-
Reaction Conditions
-
Solvents: Polar aprotic solvents (DMF, DMSO) optimize reaction kinetics.
-
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) enable cross-coupling steps .
-
Temperature: Reactions proceed at 80–120°C under inert atmospheres.
Physicochemical and Spectroscopic Properties
The compound exhibits moderate solubility in DMF and DMSO but limited aqueous solubility. Stability studies indicate degradation under acidic conditions (pH < 4), necessitating storage at neutral pH.
Spectroscopic Data
| Technique | Key Findings |
|---|---|
| NMR (¹H, ¹³C) | Confirms substitution patterns and piperazine conformation. |
| Mass Spectrometry | Molecular ion peak at m/z 411.42 [M+H]⁺. |
| IR Spectroscopy | N-H stretches (3300 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹). |
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its hybrid architecture, combining features of purine-like systems and kinase-targeting motifs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume